molecular formula C24H24N4O3S B13360913 [(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate

[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate

Cat. No.: B13360913
M. Wt: 448.5 g/mol
InChI Key: KGPGYZRBWKUNEQ-UHFFFAOYSA-N
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Description

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the benzimidazole derivative is reacted with a suitable electrophile in the presence of a base such as potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole moiety can interact with DNA, proteins, and enzymes, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells . The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is unique due to its combination of a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C24H24N4O3S/c25-16-24(12-6-1-7-13-24)28-21(29)14-31-22(30)18-9-3-2-8-17(18)15-32-23-26-19-10-4-5-11-20(19)27-23/h2-5,8-11H,1,6-7,12-15H2,(H,26,27)(H,28,29)

InChI Key

KGPGYZRBWKUNEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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